ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound It is characterized by a pyrrole ring substituted with ethyl, methyl, and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor, such as a diketone, the pyrrole ring is formed through a condensation reaction with an amine.
Substitution Reactions: The methyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Carbamoylation: The phenoxyphenyl group is attached through a carbamoylation reaction, where an isocyanate derivative reacts with the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials, such as polymers or coatings.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism by which ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,3,5-trimethyl-4-((4-methoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate
- Ethyl 1,3,5-trimethyl-4-((4-chlorophenyl)carbamoyl)-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 1,3,5-trimethyl-4-((4-phenoxyphenyl)carbamoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the phenoxyphenyl group, which imparts distinct chemical and physical properties. This makes it particularly interesting for applications where specific interactions with molecular targets are desired.
Properties
IUPAC Name |
ethyl 1,3,5-trimethyl-4-[(4-phenoxyphenyl)carbamoyl]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-5-28-23(27)21-15(2)20(16(3)25(21)4)22(26)24-17-11-13-19(14-12-17)29-18-9-7-6-8-10-18/h6-14H,5H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZOPGJIXZZQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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